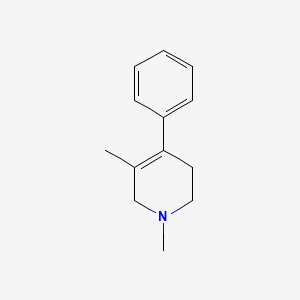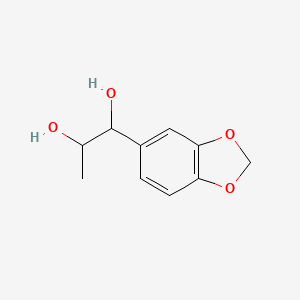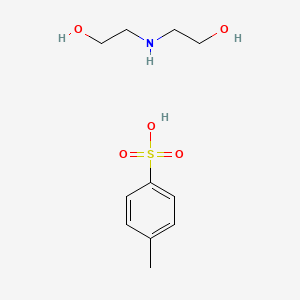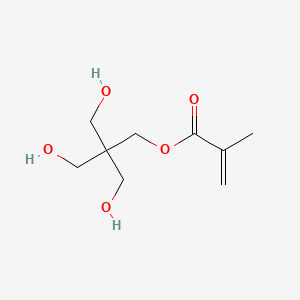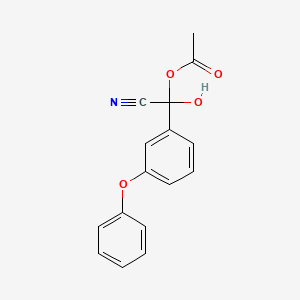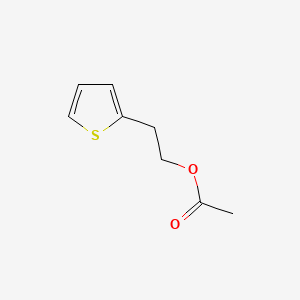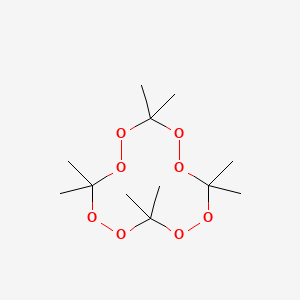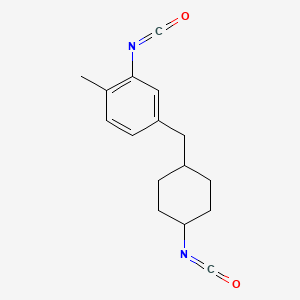
5-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is a chemical compound that belongs to the class of isocyanates. Isocyanates are known for their high reactivity and are widely used in the production of polyurethanes, which are essential in various industrial applications. This compound is characterized by the presence of two isocyanate groups attached to a cyclohexyl and a tolyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate typically involves the reaction of 4-isocyanatocyclohexylmethylamine with o-tolyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate undergoes various types of chemical reactions, including:
Addition Reactions: Reacts with alcohols and amines to form urethanes and ureas, respectively.
Substitution Reactions: Can undergo nucleophilic substitution reactions with nucleophiles such as water or alcohols.
Polymerization: Can polymerize to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common Reagents and Conditions
Alcohols and Amines: Used in addition reactions to form urethanes and ureas.
Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reaction rates.
Solvents: Dichloromethane, toluene, and other organic solvents are commonly used to dissolve the reactants and control the reaction environment.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization reactions.
Scientific Research Applications
5-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Widely used in the production of polyurethanes, which are essential in the manufacture of foams, coatings, adhesives, and elastomers.
Mechanism of Action
The mechanism of action of 5-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable urethane and urea linkages. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the formation of larger, more complex structures.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(cyclohexyl isocyanate): Another isocyanate compound used in the production of polyurethanes.
Hexamethylene diisocyanate: Commonly used in the production of coatings and adhesives.
Toluene diisocyanate: Widely used in the manufacture of flexible foams and elastomers.
Uniqueness
5-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is unique due to its specific structure, which combines the reactivity of both cyclohexyl and tolyl isocyanate groups. This dual functionality allows for a broader range of chemical reactions and applications compared to other isocyanates.
Properties
CAS No. |
92612-64-1 |
|---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
2-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-1-methylbenzene |
InChI |
InChI=1S/C16H18N2O2/c1-12-2-3-14(9-16(12)18-11-20)8-13-4-6-15(7-5-13)17-10-19/h2-3,9,13,15H,4-8H2,1H3 |
InChI Key |
OKFSMWLCRSNGEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2CCC(CC2)N=C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




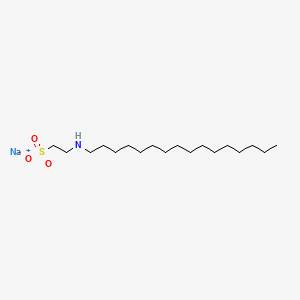

![2-[(2-Butoxyethoxy)methoxy]ethanol](/img/structure/B12666524.png)
